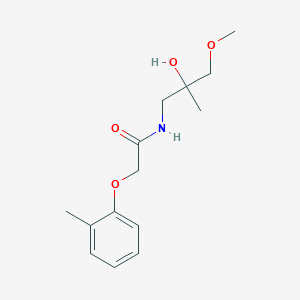

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide

Beschreibung

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide is an acetamide derivative featuring a hydroxy-methoxy-methylpropyl chain and an ortho-methylphenoxy (o-tolyloxy) group. While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with bioactive acetamides reported in literature.

Eigenschaften

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-11-6-4-5-7-12(11)19-8-13(16)15-9-14(2,17)10-18-3/h4-7,17H,8-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISXOAZPHNTKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide typically involves the reaction of 2-(o-tolyloxy)acetic acid with 2-hydroxy-3-methoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The acetamide backbone may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Anti-Cancer Phenoxy Acetamides

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and analogs (39, 40) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines via MTT assays . Key comparisons:

- Structural Differences : The target compound lacks the quinazoline sulfonyl moiety but shares methoxy and aryloxy groups.

- Activity Inference : Methoxy groups in both compounds may enhance membrane permeability, but the absence of sulfonyl-quinazoline in the target compound suggests differing mechanisms of action.

FPR Agonist Pyridazinone Acetamides

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, inducing calcium mobilization in neutrophils .

- Structural Overlaps: Both compounds feature methoxybenzyl-like groups, but the target compound’s o-tolyloxy group may limit FPR specificity compared to bromophenyl-pyridazinone analogs.

- Functional Insight : Methoxy and aryl groups are critical for receptor binding, suggesting the target compound could modulate similar pathways.

Antimicrobial and Antifungal Acetamides

Compounds 47–50 with benzo[d]thiazol sulfonyl-piperazinyl groups show activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Structural Contrast : The target compound lacks the bulky sulfonyl-piperazinyl moiety, which is pivotal for microbial membrane disruption in analogs.

- Bioactivity Prediction : The o-tolyloxy group may confer mild antifungal properties, though likely weaker than thiazole-containing derivatives.

Structural Analogs

- Morpholinone Acetamides () incorporate rigid morpholinone rings, enhancing metabolic stability compared to the target compound’s flexible hydroxy-methoxy chain .

Data Table: Key Comparisons

Notes

- Limitations : Direct data on the target compound’s activity is unavailable; comparisons are structural and inferential.

- Synthetic Pathways : Methods for analogous compounds (e.g., Claisen-Schmidt condensation, nucleophilic substitution) may guide its synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.